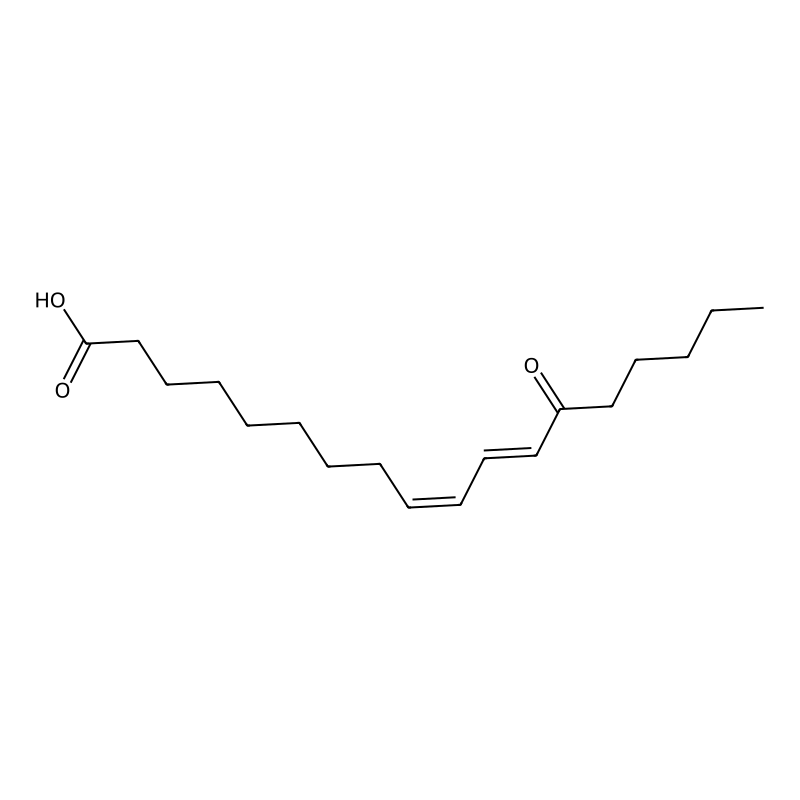

13-OXO-ODE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Occurrence:

13-keto-9Z,11E-octadecadienoic acid, also known as 13-oxo-9Z,11E-octadecadienoic acid or 13-KODE, is a fatty acid with the chemical formula C₁₈H₃₀O₃. It is a naturally occurring product found in plants like Safflower (Carthamus oxyacantha), Mugwort (Artemisia argyi), and Soybean (Glycine max) [].

Formation and Metabolism:

Research suggests that 13-keto-9Z,11E-octadecadienoic acid is formed through the breakdown of hydroperoxy polyunsaturated fatty acids in cell membranes by the enzyme lipoxygenase [].

Potential Roles in Biological Processes:

- Cellular signaling: Research indicates that 13-keto-9Z,11E-octadecadienoic acid might act as a signaling molecule in certain cell types [].

- Inflammation: Studies suggest a potential role for 13-keto-9Z,11E-octadecadienoic acid in inflammatory processes, but further research is needed to understand its specific contributions [].

13-OXO-ODE is a fatty acid derivative characterized by the presence of a keto group at the 13th carbon of the octadecadienoic acid structure. It is produced from 13-hydroxyoctadecadienoic acid through the action of specific enzymes, particularly a NAD+-dependent dehydrogenase found in rat colonic mucosa . This compound plays a crucial role in various physiological processes.

13-OXO-ODE is formed via the oxidation of 13-hydroxyoctadecadienoic acid. The enzymatic conversion involves the removal of hydrogen from the hydroxyl group at the 13th carbon, resulting in the formation of a keto group. This reaction is catalyzed by specific dehydrogenases . Additionally, 13-OXO-ODE can undergo various reactions typical of fatty acids, including esterification and interactions with cellular proteins.

The compound has been identified as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in regulating inflammation and metabolism in human colonic epithelial cells . 13-OXO-ODE exhibits anti-inflammatory properties and can stimulate cell proliferation, making it a potential therapeutic target for conditions like inflammatory bowel disease .

The synthesis of 13-OXO-ODE primarily occurs through biological pathways involving linoleic acid metabolism. The key steps include:

- Formation of 13-Hydroxyoctadecadienoic Acid: This is catalyzed by cyclooxygenases, particularly COX-2.

- Oxidation to 13-OXO-ODE: The conversion from 13-hydroxyoctadecadienoic acid to 13-OXO-ODE is facilitated by NAD+-dependent dehydrogenases .

In laboratory settings, synthetic methods may involve chemical oxidation processes or enzymatic reactions to produce this compound.

Due to its biological activity, 13-OXO-ODE has several applications:

- Pharmaceutical Research: It serves as a potential therapeutic agent for inflammatory conditions.

- Biochemical Studies: Used in research to understand lipid metabolism and signaling pathways related to PPARγ activation.

- Nutritional Science: Investigated for its role in dietary fats and their effects on health.

Research indicates that 13-OXO-ODE interacts with various cellular receptors and proteins. Its binding to PPARγ suggests a mechanism through which it exerts anti-inflammatory effects . Moreover, studies have shown that it may require metabolic activation before binding to cellular proteins, indicating its role as a signaling molecule in lipid metabolism .

Several compounds share structural similarities with 13-OXO-ODE, each possessing unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 9-Hydroxy-octadecadienoic acid | Hydroxyl group at the 9th carbon | Involved in different signaling pathways |

| 11-Hydroxy-octadecadienoic acid | Hydroxyl group at the 11th carbon | Exhibits distinct anti-inflammatory effects |

| 13-Hydroxyoctadecadienoic acid | Hydroxyl group at the 13th carbon | Precursor to 13-OXO-ODE; involved in similar pathways |

| 9-Keto-octadecadienoic acid | Keto group at the 9th carbon | Different metabolic pathways compared to 13-OXO-ODE |

Each of these compounds interacts differently within biological systems and contributes uniquely to lipid metabolism and inflammatory responses.